molecular formula C21H26N4O5 B13805840 LY-278,584 Potent 5-HT3 antagoni

LY-278,584 Potent 5-HT3 antagoni

Cat. No.: B13805840
M. Wt: 414.5 g/mol
InChI Key: ZOJYCXMLLOMXGF-MHKBTXPMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-278,584 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and coupling reactions .

Industrial Production Methods

While specific industrial production methods for LY-278,584 are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

LY-278,584 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

LY-278,584 has a wide range of applications in scientific research:

    Chemistry: Used as a ligand to study the binding properties and localization of 5-HT3 receptors.

    Biology: Helps in understanding the role of 5-HT3 receptors in various physiological processes, including neurotransmission and gastrointestinal motility.

    Medicine: Investigated for its potential therapeutic applications in conditions like irritable bowel syndrome and chemotherapy-induced nausea and vomiting.

    Industry: Utilized in the development of new drugs targeting 5-HT3 receptors .

Mechanism of Action

LY-278,584 exerts its effects by selectively binding to and blocking 5-HT3 receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By antagonizing these receptors, LY-278,584 inhibits the action of serotonin, thereby modulating neurotransmission and other physiological processes. The molecular targets include the 5-HT3 receptor subunits, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

LY-278,584 is unique in its high selectivity and potency for 5-HT3 receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, such as half-life, bioavailability, and side effect profiles.

Properties

Molecular Formula

C21H26N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]indazole-3-carboxamide

InChI

InChI=1S/C17H22N4O.C4H4O4/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16;5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11?,12-,13+;

InChI Key

ZOJYCXMLLOMXGF-MHKBTXPMSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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